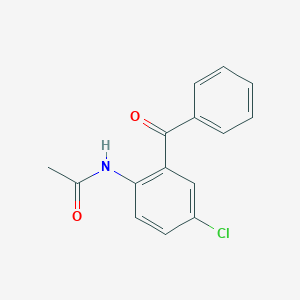

N-(2-Benzoyl-4-chlorophenyl)acetamide

Vue d'ensemble

Description

“N-(2-Benzoyl-4-chlorophenyl)acetamide” is a chemical compound with the linear formula C19H17ClN2O5 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . This compound is also known as 2-[acetyl(acetyloxy)amino]-N-(2-benzoyl-4-chlorophenyl)acetamide .

Synthesis Analysis

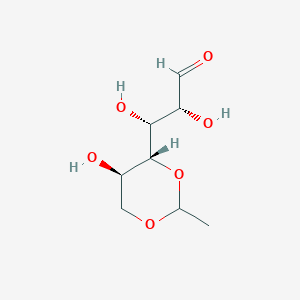

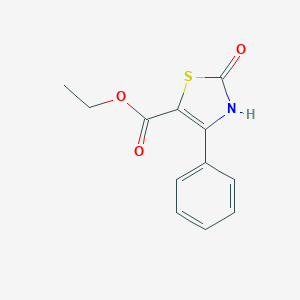

The synthesis of N-(2-Benzoyl-4-chlorophenyl)acetamide involves the chloroacetylation of 2-amino-5-chlorbenzophenone, which is then reacted with substituted phenylpiperazine . The chemical structures of the compounds were confirmed on the basis of their TLC, IR, 1HNMR, 13CNMR, and by elemental analysis .Molecular Structure Analysis

The molecular structure of N-(2-Benzoyl-4-chlorophenyl)acetamide can be represented by the linear formula C19H17ClN2O5 . The molecular weight of this compound is 388.811 .Applications De Recherche Scientifique

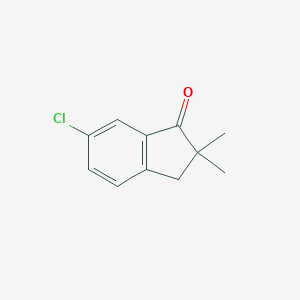

Pharmacological Properties : N-(2-Benzoyl-4-chlorophenyl)acetamide derivatives have been studied for their pharmacological properties. A study by Fryer, Leimgruber, and Trybulski (1982) reported the synthesis of these compounds and compared their properties with corresponding cyclized products, specifically 1,4-benzodiazepines, noting their central nervous system activity (Fryer, Leimgruber, & Trybulski, 1982).

Photovoltaic Efficiency : Mary et al. (2020) studied the photochemical and thermochemical properties of various N-(2-Benzoyl-4-chlorophenyl)acetamide analogs for potential use as photosensitizers in dye-sensitized solar cells (DSSCs). Their findings suggested good light-harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications (Mary et al., 2020).

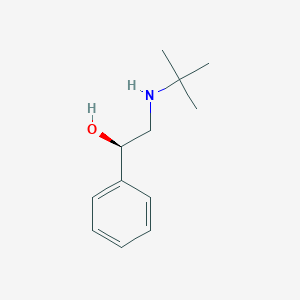

CNS Agents : Verma, Kumar, and Kumar (2017) synthesized and evaluated a series of N-(2-Benzoyl-4-chlorophenyl)acetamides as central nervous system (CNS) agents. Their molecular docking studies suggested that these compounds could potentially dock into the binding pocket of the GABAA receptor (Verma, Kumar, & Kumar, 2017).

Supramolecular Assembly : Hazra et al. (2014) reported the crystal structures of compounds including N-(2-Chlorophenyl) acetamide and examined their intermolecular interactions, contributing to the understanding of supramolecular chemistry and material science (Hazra et al., 2014).

Antiangiogenic Effects : Prabhakar et al. (2006) studied the antiangiogenic effect of a benzophenone analogue, 2-benzoyl-phenoxy acetamide, in EAT cells, revealing its potential in tumor treatment through the downregulation of VEGF and HIF-1α (Prabhakar et al., 2006).

Antitumor Activities : A study on substituted benzophenone analogues, including (2-aroyl-4-methylphenoxy)acetamides, showed promising antitumor and proapoptotic activities in Ehrlich ascites tumor cells (Prabhakar et al., 2006).

Anticancer Agents : Zabiulla et al. (2016) synthesized and evaluated a series of benzophenone analogues as potential anticancer agents, indicating their effectiveness in in-vitro cytotoxic and antiproliferative assays (Zabiulla et al., 2016).

Antiviral and Antiapoptotic Effects : Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative of N-(2-Benzoyl-4-chlorophenyl)acetamide and evaluated its therapeutic efficacy against Japanese encephalitis, showing significant antiviral and antiapoptotic effects (Ghosh et al., 2008).

Propriétés

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAUKYAYIYDFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298825 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Benzoyl-4-chlorophenyl)acetamide | |

CAS RN |

13788-59-5 | |

| Record name | NSC126372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

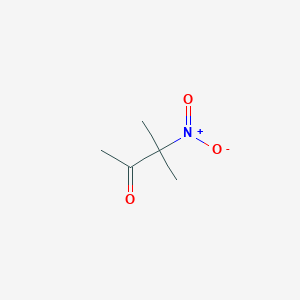

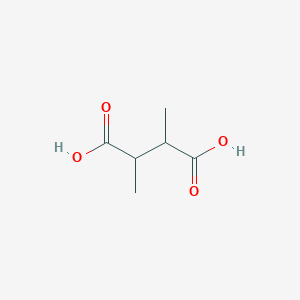

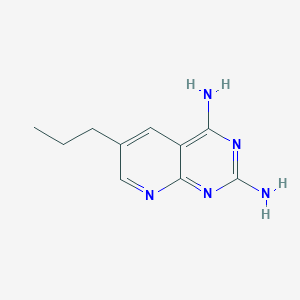

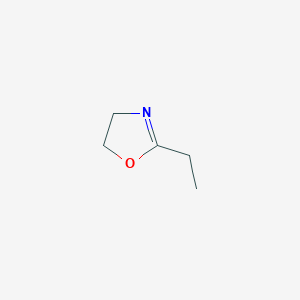

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

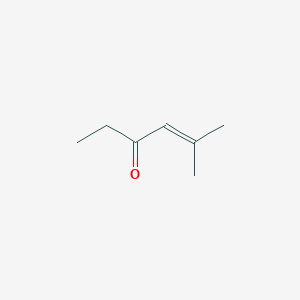

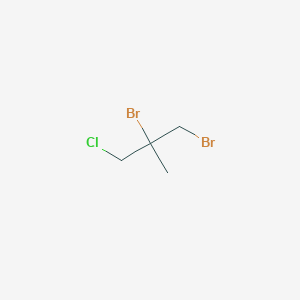

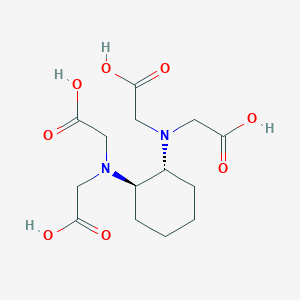

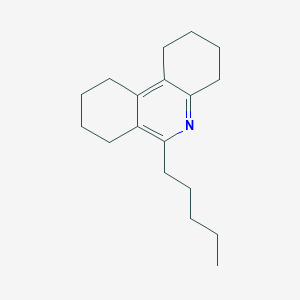

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)